5-(4-bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole
Descripción
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1-(2-methoxyethyl)-2-methylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-17-8-7-16-12(9-15-13(16)18-2)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPADMLAVYUGJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SC)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-(4-Bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole, also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. Imidazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- IUPAC Name : 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol
- Molecular Formula : C12H13BrN2OS
- Molecular Weight : 313.22 g/mol
- CAS Number : 1105189-81-8
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-(4-bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole exhibit significant activity against various bacterial and fungal strains.
- Mechanism of Action : The antimicrobial effects are often attributed to the ability of imidazole derivatives to disrupt microbial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
Anti-inflammatory Effects
Studies have shown that imidazole compounds can modulate inflammatory pathways. For instance, the compound's structure allows it to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Case Study : In a study evaluating the anti-inflammatory activity of novel imidazole derivatives, compounds with structural similarities to 5-(4-bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole demonstrated significant inhibition of nitric oxide production in macrophages, indicating potential as anti-inflammatory agents .
Efficacy in Biological Assays
A series of biological assays have been conducted to assess the efficacy of 5-(4-bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole:
| Assay Type | Methodology | Results |
|---|---|---|
| Antimicrobial Testing | Disk diffusion method | Inhibition zones observed against E. coli and S. aureus |
| Anti-inflammatory Activity | NO production assay in J774 macrophages | Significant reduction in NO levels (p < 0.05) |
| Cytotoxicity Assay | MTT assay on cancer cell lines | IC50 values indicating moderate cytotoxicity (e.g., 45 µM) |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 5-(4-bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole to various biological targets:
- Target Proteins : COX-2 and other inflammatory mediators.
- Binding Affinity : The compound exhibited a favorable binding energy, indicating strong interactions with the target proteins which could translate into enhanced biological activity.
Comparación Con Compuestos Similares
Substituent Variations at Position 2
- Ethylthio vs. Methylthio :
The analog BI85483 (5-(4-bromophenyl)-2-(ethylsulfanyl)-1-(2-methoxyethyl)-1H-imidazole) replaces -SMe with -SEt. Ethyl substitution increases lipophilicity (logP: ~3.5 vs. ~3.2 for -SMe) but may reduce metabolic stability due to longer alkyl chains . - Thiol (-SH) vs. Methylthio :
Compounds like 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 89542-66-5) feature a thiol group. The -SH group enables disulfide bond formation and stronger hydrogen bonding but is prone to oxidation, limiting shelf-life compared to -SMe .
Substituent Variations at Position 1
- Aryl vs. Alkoxyalkyl Groups: 1-(4-Methylphenyl): The analog 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 89542-66-5) shows reduced solubility (logS: -4.1) compared to the 2-methoxyethyl variant (logS: -3.5) due to the hydrophobic tolyl group .
Bromophenyl Modifications
Table 1: Key Properties of Selected Analogs
*Estimated based on analog data.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
- Imidazole ring formation : Condensation of glyoxal derivatives with amines or ammonia under reflux conditions in solvents like ethanol or THF .
- Substituent introduction : Bromophenyl and methoxyethyl groups are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) using Pd/C catalysts .
- Thioether linkage : Methylthio groups are added via thiol-alkylation using NaH or K₂CO₃ in DMF at 60–80°C .
- Optimization : Catalyst efficiency (e.g., Pd/C vs. Pd(PPh₃)₄), solvent polarity (DMF vs. THF), and temperature control (60–100°C) significantly impact yields. Reaction progress is monitored via TLC, with purification by column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural confirmation :
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, methoxyethyl protons at δ 3.3–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 381.02) .
- Purity assessment :
- HPLC : Retention time analysis with C18 columns (acetonitrile/water mobile phase) ensures >95% purity .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .
Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) influence physicochemical properties?
- Substituent effects :
- Electron-withdrawing groups (Br) : Increase stability via resonance but reduce solubility in polar solvents .
- Methoxyethyl chain : Enhances solubility in ethanol/water mixtures due to ether oxygen hydrogen bonding .
- Comparative data : Bromophenyl derivatives show higher logP values (2.8 vs. 2.5 for chlorophenyl analogs), impacting membrane permeability in biological assays .
Advanced Research Questions
Q. What is the evidence for the biological activity of this compound, and how are mechanistic studies designed?
- Antimicrobial activity : MIC values against S. aureus (8–16 µg/mL) and E. coli (32–64 µg/mL) suggest Gram-positive selectivity. Mechanistic studies use:
- Membrane disruption assays : SYTOX Green uptake measured via fluorescence microscopy .
- Enzyme inhibition : Docking studies (AutoDock Vina) predict binding to E. coli dihydrofolate reductase (ΔG = −9.2 kcal/mol) .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Docking protocols :
- Protein preparation : PDB structures (e.g., EGFR kinase: 1M17) are protonated and minimized in MOE .
- Binding pose analysis : Bromophenyl groups occupy hydrophobic pockets, while methoxyethyl forms hydrogen bonds with Thr830 .
- QSAR models : Hammett constants (σ) of substituents correlate with IC₅₀ (R² = 0.82), guiding electron-deficient aryl group selection .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Standardization :
- Assay conditions : Fixed cell lines (e.g., ATCC-certified MCF-7), serum-free media, and 48-hour incubation reduce variability .
- Control benchmarks : Compare with doxorubicin (IC₅₀ = 0.5 µM) to normalize inter-lab differences .
- Meta-analysis : Pool data from ≥3 independent studies; exclude outliers via Grubbs’ test (α = 0.05) .
Q. What are the regioselectivity challenges in introducing substituents to the imidazole ring, and how are they addressed?
- Regioselective synthesis :
- Protecting groups : Use Boc for N1 protection during bromophenyl addition at C5 .
- Directed lithiation : LDA at −78°C selectively deprotonates C2 for methylthio group insertion .
- Analytical validation : 2D NMR (HSQC, HMBC) confirms substitution patterns, avoiding misassignment of NOE correlations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
